molecular formula C11H13Cl2N B7883388 1-(3,4-Dichlorobenzyl)pyrrolidine

1-(3,4-Dichlorobenzyl)pyrrolidine

Cat. No.: B7883388
M. Wt: 230.13 g/mol
InChI Key: WDZCZBAYSVRTKY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13Cl2N. It features a pyrrolidine ring attached to a 3,4-dichlorobenzyl group.

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)pyrrolidine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3,4-Dichlorobenzyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorobenzyl group can enhance its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZCZBAYSVRTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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